molecular formula C17H17F3N2O4 B2885629 1-(2-Oxo-2-(2-(4-(trifluoromethyl)phenyl)morpholino)ethyl)pyrrolidine-2,5-dione CAS No. 1351589-20-2

1-(2-Oxo-2-(2-(4-(trifluoromethyl)phenyl)morpholino)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2885629
CAS No.: 1351589-20-2
M. Wt: 370.328
InChI Key: KHYZUHZIALKLTC-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(2-(4-(trifluoromethyl)phenyl)morpholino)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H17F3N2O4 and its molecular weight is 370.328. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, or hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substrates. If it targets signaling proteins, it could affect cellular communication .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. These properties are influenced by the compound’s chemical structure and can be optimized to improve its efficacy .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to the accumulation or depletion of certain metabolites. If it activates a signaling pathway, it could lead to changes in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interaction with its targets, alter its stability, or affect its pharmacokinetic properties .

Properties

IUPAC Name

1-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-11(2-4-12)13-9-21(7-8-26-13)16(25)10-22-14(23)5-6-15(22)24/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZUHZIALKLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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